(2-Butylcyclopropylidene)acetic acid
Description
(2-Butylcyclopropylidene)acetic acid is a cyclopropane-substituted acetic acid derivative characterized by a cyclopropylidene ring conjugated with a butyl group and an acetic acid moiety. Cyclopropane rings are known for their inherent ring strain, which influences their reactivity and stability.
Properties
CAS No. |
89879-27-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-butylcyclopropylidene)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-7-5-8(7)6-9(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
RGHQWOSXIWZXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butylcyclopropylidene)acetic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. For example, a Grignard reagent can be used to form the cyclopropylidene ring, which is then subjected to oxidation and subsequent carboxylation to yield the desired product .
Industrial Production Methods
Industrial production of (2-Butylcyclopropylidene)acetic acid typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Butylcyclopropylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2-Butylcyclopropylidene)acetic acid can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives .
Scientific Research Applications
(2-Butylcyclopropylidene)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of (2-Butylcyclopropylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs include:
| Compound Name | CAS Number | Key Structural Feature |
|---|---|---|
| 2-(2-Methylcyclopropyl)acetic acid | 27621-18-7 | Methyl substituent on cyclopropane |
| 13-Cyclopropyltridecanoic acid | 60129-10-4 | Long alkyl chain (C13) with cyclopropane |
| 17-Cyclopropylheptadecanoic acid | 5239-82-7 | Extended alkyl chain (C17) |
Key Differences:
Substituent Effects: The butyl group in (2-Butylcyclopropylidene)acetic acid balances lipophilicity and steric bulk, whereas methyl groups (e.g., 2-(2-Methylcyclopropyl)acetic acid) reduce steric hindrance but may lower lipid solubility . Longer alkyl chains (e.g., C13 or C17 in tridecanoic/heptadecanoic acids) significantly increase hydrophobicity, making these compounds less water-soluble .
Reactivity: Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions. The electron-withdrawing acetic acid group in (2-Butylcyclopropylidene)acetic acid may stabilize the ring compared to non-conjugated analogs . Longer alkyl chains in tridecanoic/heptadecanoic acids may slow reaction kinetics due to increased steric shielding .
Applications :
Physicochemical Properties
Inferred properties based on analogs (see table below):
*Estimated values based on structural similarity.
Research Findings and Industrial Relevance
- Synthetic Utility : Cyclopropylacetic acids are valuable in asymmetric synthesis. For example, Boc-protected analogs (e.g., Boc-L-cyclopropylglycine, CAS 155976-13-9) are used in peptide engineering to introduce conformational constraints .
- Safety Considerations : While specific data is unavailable, analogs require standard safety measures (gloves, eye protection) due to corrosivity and reactivity .
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